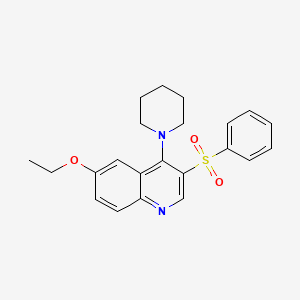

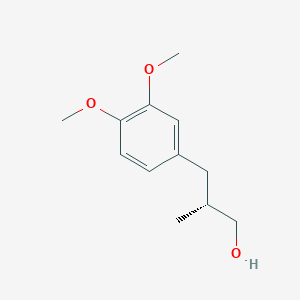

![molecular formula C27H26N6O B2863851 N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-07-4](/img/structure/B2863851.png)

N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities and are significant in the pathophysiology of diseases .

Synthesis Analysis

The synthesis of such compounds often involves reactions like the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis

The molecular structure of this compound is likely to contain a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction involved in the synthesis of such compounds . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their heterocyclic structure. For example, pyrimidine and its derivatives have been isolated from the nucleic acid hydrolyses and are much weaker bases than pyridine and soluble in water .Scientific Research Applications

Synthesis Techniques and Characterization

Efficient Synthesis Methods : A variety of efficient synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives have been developed. These include one-pot strategies that involve the condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols, yielding products characterized by IR, NMR, and mass spectrometry. These methods are notable for their simplicity and the high yield of the target compounds (Liu et al., 2015).

Characterization of Novel Compounds : Research on the synthesis and characterization of novel polyimides derived from diamines containing pyridine units and pyrazolo[3,4-d]pyrimidine derivatives, revealing their high thermal stability and distinctive chemical properties, highlights the potential of these compounds for advanced materials applications (Zhang et al., 2005).

Applications in Material Science

Polyimide Materials : Novel aromatic diamine monomers containing pyridine units have been synthesized and used to prepare polyimides with exceptional thermal stability. These materials demonstrate significant potential for use in high-temperature applications and as advanced materials due to their unique properties (Zhang et al., 2005).

Electrochromic Devices : The synthesis of polyimides incorporating specific heterocyclic groups and their application in electrochromic devices showcases the impact of structural variation on optoelectronic characteristics and performance. These findings suggest the potential for developing advanced materials with tailored properties for specific applications (Constantin et al., 2019).

Mechanism of Action

Target of Action

The primary target of N4-(4-ethoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also known as F2090-0614, is Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that plays a crucial role in cell cycle regulation and transcription .

Mode of Action

F2090-0614 interacts with CDK6 by inhibiting its activity . This compound belongs to a class of molecules known as CDK inhibitors, which have been explored for their potential in treating cancers and other diseases . The most potent compound in this series showed superior antitumor activities and good CDK6 inhibitory activity .

Biochemical Pathways

The inhibition of CDK6 by F2090-0614 affects the cell cycle regulation and transcription pathways . By inhibiting CDK6, this compound can halt the progression of the cell cycle, thereby preventing the proliferation of cancer cells .

Result of Action

The inhibition of CDK6 by F2090-0614 results in the suppression of cell proliferation, particularly in cancer cells . This leads to a decrease in tumor growth, making this compound a potential candidate for cancer treatment .

Action Environment

The action, efficacy, and stability of F2090-0614 can be influenced by various environmental factors. These may include the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . .

Future Directions

properties

IUPAC Name |

4-N-(4-ethoxyphenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O/c1-2-34-23-15-13-21(14-16-23)30-25-24-19-29-33(22-11-7-4-8-12-22)26(24)32-27(31-25)28-18-17-20-9-5-3-6-10-20/h3-16,19H,2,17-18H2,1H3,(H2,28,30,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLAQUOMYRDJDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone](/img/structure/B2863768.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2863769.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2863771.png)

![4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2863772.png)

![N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2863773.png)

acetate](/img/structure/B2863777.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2863782.png)

![3-[(2-Methylbutan-2-yl)oxy]azetidine](/img/structure/B2863787.png)